Stemphyltoxin III

Description

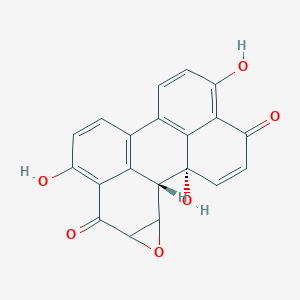

Structure

2D Structure

3D Structure

Properties

CAS No. |

102694-32-6 |

|---|---|

Molecular Formula |

C20H12O6 |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

(10R,11S)-5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,8,16,18-heptaene-7,15-dione |

InChI |

InChI=1S/C20H12O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-6,16,18-19,21-22,25H/t16-,18?,19?,20-/m0/s1 |

InChI Key |

OXZKROMWFXHLSV-ACAXCVFMSA-N |

SMILES |

C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |

Isomeric SMILES |

C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=C[C@]5([C@@H]3C6C(C2=O)O6)O)O |

Canonical SMILES |

C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O |

Synonyms |

3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene stemphyltoxin III |

Origin of Product |

United States |

Stemphyltoxin Iii: Origin, Fungal Producers, and Chemical Classification in Research Contexts

Fungal Species Implicated in Stemphyltoxin III Production

This compound is primarily known as a secondary metabolite produced by certain fungal species. The identification of these fungal sources is crucial for understanding the natural occurrence and potential impact of this compound.

Alternaria alternata as a Producer of this compound

Alternaria alternata is a well-documented producer of this compound. This fungus is commonly found in various environments, including decaying vegetables and ripened fruits, and can grow at low temperatures. asm.org A. alternata is also found in grains in regions with a high incidence of esophageal cancer, although a direct link to stemphyltoxin production has not been definitively established. cdnsciencepub.com Research has isolated and identified this compound from A. alternata. asm.org Studies have shown that A. alternata also produces other related perylenequinone metabolites, such as altertoxins I, II, and III. asm.org

Stemphylium botryosum and other Stemphylium Species as Sources

Stemphyltoxins I-IV, including this compound, were originally extracted from Stemphylium botryosum. cdnsciencepub.com S. botryosum is a plant pathogen known to produce a variety of phytotoxic metabolites. researchgate.net In addition to stemphyltoxins, S. botryosum can produce other compounds such as stemphyperylenol, stemphylin, stemphyloxins (I and II), and stemphol. researchgate.net

Other species within the genus Stemphylium have also been documented to produce secondary metabolites. For instance, Stemphylium solani, a pathogen of garlic, produces a quinone compound called SS-toxin. cdnsciencepub.comapsnet.org Stemphylium vesicarium isolates from pear trees have been found to produce host-specific toxins that induce vein necrosis on susceptible cultivars. cdnsciencepub.com While the chemical structure of these specific toxins from S. vesicarium has not been fully identified, the genus Stemphylium is recognized for producing a range of secondary metabolites with diverse structures and biological activities. researchgate.netapsnet.org

Endophytic Fungi as Novel Production Sources

Endophytic fungi, which live within the tissues of plants without causing apparent disease, are increasingly recognized as a source of bioactive secondary metabolites. researchgate.netmdpi.com Research has demonstrated that endophytic fungi, including Alternaria species isolated from sources like dry land, can produce compounds such as altertoxin I, altertoxin II, and this compound. researchgate.netugm.ac.id This highlights the potential of exploring endophytic fungi as novel sources for these compounds.

Chemical Classification and Structural Context within Perylenequinone Derivatives

This compound belongs to the chemical class of perylenequinone derivatives. These compounds are aromatic polyketides characterized by a pentacyclic core structure. cdnsciencepub.com Perylenequinones often function as pigments and can exhibit potent light-induced bioactivity. cdnsciencepub.com

Structural Relatedness to Altertoxins (I, II, III) and Alterperylenol

This compound shares structural similarities with other perylenequinone metabolites, particularly the altertoxins (Altertoxin I, Altertoxin II, and Altertoxin III) and alterperylenol. These compounds are often produced by the same fungal genera, such as Alternaria and Stemphylium. asm.orgcdnsciencepub.com

Altertoxins I, II, and III are also hydroxyperylenequinone structures. asm.org this compound has the molecular formula C₂₀H₁₂O₆. nih.gov Altertoxin I has the molecular formula C₂₀H₁₆O₆, Altertoxin II has the molecular formula C₂₀H₁₄O₆, and Altertoxin III has the molecular formula C₂₀H₁₂O₆. wikidata.orgnih.govnih.gov The structural variations among these compounds, particularly the presence or absence of epoxide rings and the degree of hydrogenation, contribute to their differing biological activities. cdnsciencepub.comnih.gov

Research indicates that epoxide-carrying perylenequinones, such as Altertoxin II and this compound, possess a high potential for genotoxicity in vitro. d-nb.info Studies comparing the genotoxic effects of alternariol (B1665735) (a dibenzo-α-pyrone) with the perylenequinones Altertoxin II and this compound suggest that the genotoxic potential is markedly dependent on the chemical structure. nih.gov While alternariol induces DNA double-strand breaks by poisoning topoisomerase IIα, Altertoxin II and this compound are catalytic inhibitors of topoisomerase IIα and are suggested to induce DNA damage through the formation of DNA adducts via their epoxide groups. nih.govmdpi.com

Alterperylenol is another perylenequinone derivative found in fungi like S. botryosum and A. alternata. cdnsciencepub.comnih.gov It shares the perylenequinone backbone with this compound and the altertoxins, further illustrating the structural relationships within this class of fungal metabolites. cdnsciencepub.com

The co-occurrence and structural relatedness of this compound, altertoxins, and alterperylenol in fungal extracts highlight a common biosynthetic pathway for these perylenequinone compounds in certain fungal species.

Table 1: Chemical Information and Fungal Producers

| Compound Name | Molecular Formula | PubChem CID | Primary Fungal Producers |

| This compound | C₂₀H₁₂O₆ | 128155 | Alternaria alternata, Stemphylium botryosum, Endophytic fungi (e.g., Alternaria sp.) asm.orgcdnsciencepub.comresearchgate.netugm.ac.id |

| Altertoxin I | C₂₀H₁₆O₆ | 104860 | Alternaria spp., Endophytic fungi (e.g., Alternaria sp.) asm.orgresearchgate.netugm.ac.id |

| Altertoxin II | C₂₀H₁₄O₆ | 107702 | Alternaria alternata, Alternaria tenuissima, Endophytic fungi (e.g., Alternaria sp.), Stemphylium botryosum researchgate.netugm.ac.idnih.govnih.govnih.gov |

| Altertoxin III | C₂₀H₁₂O₆ | 114895 | Alternaria alternata, Alternaria tenuissima asm.orgnih.gov |

| Alterperylenol | C₂₀H₁₆O₆ | 14213481 or 125848 | Stemphylium botryosum, Alternaria alternata, Alternaria cassiae, Endophytic fungi (e.g., Botryosphaeria dothidea, Talaromyces sp.) cdnsciencepub.comnih.govmycocentral.eu |

Table 2: Research Findings on this compound and Related Perylenequinones

| Compound | Key Research Findings | Source(s) |

| This compound | Mutagenic in Salmonella sp. (TA98 and TA1537). asm.orgcdnsciencepub.com High potential for genotoxicity in vitro. d-nb.info Catalytic inhibitor of topoisomerase IIα. mdpi.com Induces DNA strand breaks that are persistent. nih.gov Genotoxicity likely caused by DNA adduct formation via epoxide group. nih.gov Exhibited antibacterial activity against B. subtifis, B. cereus, and E. coli. nih.gov Phytotoxic activity observed. nih.gov | asm.orgcdnsciencepub.comnih.govd-nb.infomdpi.comnih.gov |

| Altertoxin I | Mutagenic activity against S. typhimurium. caymanchem.com Inhibits human topoisomerase II and bacterial gyrase. caymanchem.com Inhibits HIV-1 replication in a cell-based assay. caymanchem.com | caymanchem.com |

| Altertoxin II | About 50 times more mutagenic than alternariol. nih.gov High potential for genotoxicity in vitro. d-nb.info Catalytic inhibitor of topoisomerase IIα. mdpi.com Induces DNA strand breaks that are persistent. nih.gov Genotoxicity likely caused by DNA adduct formation via epoxide group. nih.gov Exhibited strong cytotoxic activity against murine lymphoma L5178Y cell line. researchgate.netugm.ac.id | researchgate.netugm.ac.idnih.govd-nb.infomdpi.com |

| Altertoxin III | Mutagenic. asm.org | asm.org |

| Alterperylenol | Isolated from various fungal species. cdnsciencepub.com Perylenequinone class with a pentacyclic core. cdnsciencepub.com Exhibited antibacterial activity. cdnsciencepub.com Exhibited antimicrobial activity against bacteria and fungi and cytotoxicity against human colon cancer cells (from Botryosphaeria dothidea). cdnsciencepub.com Inhibited bacterial growth (from Talaromyces sp.). cdnsciencepub.com Did not exhibit cytotoxic effects against human cancer cells (from Alternaria alternata). cdnsciencepub.com Toxin for finger millet. nih.gov | cdnsciencepub.comnih.gov |

Biosynthetic Pathways and Biotransformation of Stemphyltoxin Iii

Proposed Polyketide Biosynthesis Pathway of Perylenequinones

Perylenequinones, including Stemphyltoxin III, are a class of aromatic polyketides researchgate.netresearchgate.net. Their biosynthesis is understood to proceed via a polyketide pathway, initiated by polyketide synthases (PKSs). Genes responsible for perylenequinone biosynthesis are typically organized in biosynthetic gene clusters (BGCs) frontiersin.orgnih.gov. These clusters commonly contain genes for a PKS, phenol (B47542) coupling enzymes for dimerization, and tailoring enzymes that modify functional groups, contributing to the structural diversity of perylenequinones frontiersin.orgnih.gov.

The initial precursor for perylenequinone biosynthesis is acetyl-CoA, which is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC). Malonyl-CoA serves as the extension unit in the polyketide synthesis process frontiersin.orgnih.gov. A common aromatic polyketide precursor, nor-toralactone I, is synthesized by a nonreducing polyketide synthase (NR-PKS) researchgate.net. This core structure then undergoes further enzymatic modifications to yield various perylenequinones frontiersin.orgnih.gov. For instance, in the biosynthesis of cercosporin, a well-studied perylenequinone, the CTB1 enzyme, a non-reducing PKS, plays a vital role in the initial steps wikipedia.org. While the specific details for this compound biosynthesis are less extensively documented than for some other perylenequinones like cercosporin, the general framework of a polyketide pathway involving PKSs and subsequent tailoring enzymes is proposed for its formation researchgate.nettum.de.

Enzymatic Biotransformation in Biological Systems

Mycotoxins, including perylenequinones like this compound, can undergo biotransformation in living organisms, leading to the formation of modified metabolites mdpi.comnih.gov. These transformations are often enzymatic and can influence the biological activity and persistence of the mycotoxins.

Epoxide Reduction to Alcohol Analogues (e.g., Alteichin) in Mammalian Cell Lines

A significant biotransformation pathway observed for this compound in mammalian systems is the enzymatic reduction of its epoxide moiety to a corresponding alcohol analogue mdpi.comnih.govacs.orgresearchgate.netnih.gov. Studies using human colon Caco-2 cells have demonstrated that this compound (STTX III) is partly biotransformed by reductive de-epoxidation to alteichin (B1214578) (ALTCH) mdpi.comacs.orgresearchgate.netnih.govresearchgate.net. This metabolic conversion has also been observed for altertoxin II (ATX II), another epoxide-containing perylenequinone, in Caco-2 cells and other human tumor cell lines such as HCT 116, HepG2, and V79 mdpi.comresearchgate.net.

The reduction of the epoxide to an alcohol is considered a novel metabolic pathway for perylene (B46583) quinone-type Alternaria mycotoxins in mammalian cells acs.orgnih.gov. While the precise enzymes responsible for this reduction are not always explicitly identified, the process is enzymatic mdpi.comacs.orgresearchgate.netnih.govresearchgate.net. The formation of alteichin from this compound in these cell lines highlights a specific metabolic fate of this compound in mammalian biological systems mdpi.comacs.orgresearchgate.netnih.govresearchgate.net.

Studies have indicated that this epoxide reduction, along with other reactions like glutathione (B108866) conjugation, may attenuate the genotoxicity of these compounds, although not always completely abolishing it acs.orgnih.gov.

Here is a table summarizing the epoxide reduction of this compound and Altertoxin II in mammalian cell lines:

| Parent Mycotoxin | Metabolite (Alcohol Analogue) | Mammalian Cell Lines Tested | Observation | Source |

| This compound | Alteichin | Human colon Caco-2 cells | Reduction of epoxide to alcohol observed. | mdpi.comacs.orgresearchgate.netnih.govresearchgate.net |

| Altertoxin II | Altertoxin I | Human colon Caco-2 cells, HCT 116, HepG2, V79 | Reduction of epoxide to alcohol observed. | mdpi.comacs.orgresearchgate.netnih.govresearchgate.net |

Factors Influencing Metabolic Conversion Kinetics

The metabolic conversion kinetics of xenobiotics, including mycotoxins like this compound, can be influenced by a variety of factors. These factors can broadly be categorized as chemical and biological slideshare.netcutm.ac.in.

Chemical factors include enzyme induction and inhibition, which can either increase or decrease the rate of metabolism slideshare.netcutm.ac.in. The presence of other substances can affect the activity of the enzymes involved in the biotransformation of this compound slideshare.netcutm.ac.in.

Biological factors encompass a range of physiological and genetic elements slideshare.netcutm.ac.in. Age, gender, and genetics can lead to marked individual differences in the metabolism of compounds slideshare.netcutm.ac.in. Species and even strain differences within a species can result in significant variations in metabolic pathways and rates cutm.ac.in. The physiological state of the organism, including disease states and hormonal imbalances, can also impact the levels and function of drug-metabolizing enzymes slideshare.netcutm.ac.in. Environmental factors such as diet and lifestyle may also play a role slideshare.netplos.org.

While specific detailed research findings on the factors influencing the metabolic conversion kinetics solely of this compound are limited in the provided search results, the general principles of xenobiotic metabolism apply. The rate and extent of the epoxide reduction of this compound to alteichin in mammalian cells are likely influenced by the expression levels and activity of the responsible enzymes, which in turn can be affected by the biological and chemical factors mentioned above slideshare.netcutm.ac.in. Studies on the permeation and metabolism of perylene quinone-type Alternaria toxins in Caco-2 cells suggest that factors like the chemical structure (e.g., the presence of epoxide or α,β-unsaturated carbonyl groups) can influence their interactions with cell components and potentially their metabolic fate researchgate.net.

Mechanistic Studies of Stemphyltoxin Iii Biological Activities

Genotoxicity and Mutagenicity Mechanisms

Stemphyltoxin III exhibits pronounced genotoxic and mutagenic effects in mammalian cells. ethz.chresearchgate.net These effects are primarily attributed to its interaction with DNA and cellular processes involved in maintaining genomic integrity. ethz.chresearchgate.netnih.gov

Induction of DNA Damage: Strand Breaks and Adduct Formation

A key mechanism of this compound's genotoxicity is its ability to induce DNA damage, including strand breaks and adduct formation. researchgate.netnih.govresearchgate.net As an epoxide-carrying perylene (B46583) quinone, STTX-III possesses a reactive epoxy group that facilitates spontaneous alkylation of DNA. ethz.chresearchgate.net This alkylation can lead to the formation of covalent DNA adducts. researchgate.netnih.govresearchgate.net Studies using techniques like the alkaline unwinding assay suggest that the genotoxicity of epoxide-carrying perylene quinones, such as STTX-III, is likely caused by the formation of DNA adducts. researchgate.netnih.gov These adducts may subsequently be converted into sites sensitive to DNA glycosylases like formamidopyrimidine-DNA glycosylase (Fpg). researchgate.netnih.gov Unlike some other Alternaria toxins, STTX-III-induced DNA strand breaks appear to be more persistent and may not be completely repaired within a 24-hour period in cultured cells. researchgate.netnih.gov

Interaction with DNA Topoisomerases: Catalytic Inhibition vs. Poisoning

This compound has been shown to interact with DNA topoisomerases, enzymes vital for regulating DNA topology during processes like replication and transcription. researchgate.netplos.org While some mycotoxins, such as alternariol (B1665735) (AOH), act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks, STTX-III appears to function differently. researchgate.netplos.orgwikipedia.org Under cell-free conditions, STTX-III can inhibit topoisomerase IIα at low concentrations. researchgate.netnih.gov However, research indicates that STTX-III and other perylene quinones primarily act as catalytic inhibitors rather than topoisomerase poisons. researchgate.netnih.govwikipedia.org This means they interfere with the catalytic cycle of the enzyme without necessarily causing persistent DNA strand breaks by trapping the cleavage complex. researchgate.netnih.govwikipedia.org

Influence of DNA Repair Pathways, with emphasis on Nucleotide Excision Repair (NER)

The cellular response to DNA damage induced by this compound involves DNA repair pathways. researchgate.netnih.govnih.govwikipedia.org Nucleotide Excision Repair (NER) is a crucial pathway responsible for removing bulky DNA lesions, including some types of DNA adducts. nih.govwikipedia.orgmedscape.comatlasgeneticsoncology.org Studies have demonstrated that the repair rate of STTX-III-induced DNA damage is dependent on the NER status of the cell. researchgate.netnih.gov In NER-deficient cells, there is an accumulation of DNA damage following exposure to STTX-III. researchgate.netnih.gov This suggests that NER plays a significant role in the repair of DNA lesions caused by this compound.

Comparative Mutagenic Potency in Research Models

A comparison of the mutagenic potency of STTX-III and AOH in V79 cells is presented in the table below:

| Compound | Mutagenic Potency (relative to AOH) | Research Model | Source |

| Alternariol (AOH) | 1x | V79 cells | researchgate.netfrontiersin.org |

| This compound | ~40x | V79 cells | researchgate.netfrontiersin.org |

Phytotoxic Mechanisms in Plant-Pathogen Interactions

This compound, as a secondary metabolite produced by phytopathogenic fungi like Stemphylium solani and Alternaria species, plays a role in plant disease development. apsnet.orgethz.chfrontiersin.orgmdpi.com Phytotoxins can induce specific symptoms in host plants, including necrosis and leaf spotting. frontiersin.orgmdpi.comapsnet.orgactanaturae.ru

Role in Plant Disease Symptom Development and Necrosis

Phytotoxins produced by Stemphylium species, such as the SS-toxin from Stemphylium solani (which causes garlic leaf blight), are known to induce necrotic lesions on plant leaves. apsnet.org While the specific role of this compound in the phytotoxicity of all Stemphylium and Alternaria species is not always explicitly defined in the search results, perylene quinones produced by these fungi are generally implicated in the development of disease symptoms, including necrosis. nih.govethz.chplos.orgnih.govnih.gov Symptoms of garlic leaf blight caused by Stemphylium solani start as small spots that enlarge into necrotic lesions, eventually leading to blighting of leaf tips. apsnet.org Culture filtrates from S. solani can reproduce these symptoms, suggesting the involvement of phytotoxins. apsnet.org The sensitivity of different plant cultivars to these culture filtrates correlates with their susceptibility to the fungal disease, further supporting the role of toxins in symptom development. apsnet.org Phytopathogenic toxins can damage plant cell membranes and organelles, leading to cell death and the visible necrotic symptoms characteristic of many plant diseases. frontiersin.orgactanaturae.ru

Concepts of Host-Specific versus Non-Host-Specific Phytotoxicity

This compound is classified as a non-host-specific phytotoxin. researchgate.netfrontiersin.org It is a perylene quinone derivative produced by certain fungal species, including Alternaria alternata and Stemphylium botryosum. frontiersin.orgcdnsciencepub.comnih.gov Unlike HSTs, such as the AAL toxins produced by Alternaria alternata f. sp. lycopersici which are specifically toxic to tomato and essential for the stem canker disease on this host, this compound's phytotoxic effects are not limited to a narrow range of plant genotypes or species. frontiersin.orgresearchgate.net This broad spectrum of activity is characteristic of NHSTs, which can be produced by various fungal strains and exert toxicity on a wide array of living plants and agricultural products. frontiersin.org The presence of an epoxide ring in this compound is indicative of its phytotoxic potential. cdnsciencepub.com

Cellular and Subcellular Targets in Plant Cells

This compound exhibits phytotoxic activity, contributing to the disease symptoms caused by the fungi that produce it. researchgate.netnih.gov While detailed studies specifically elucidating the precise cellular and subcellular targets of this compound within plant cells are not extensively documented in the provided information, its chemical structure offers insights into potential mechanisms of action. This compound possesses a reactive epoxide group. ethz.ch This epoxide functionality can enable the formation of adducts with various cellular biomolecules, potentially disrupting their normal function. ethz.ch Furthermore, this epoxide structure can trigger DNA base oxidation. 15thworldtomatocongress.com Although this effect has been noted in broader contexts including mammalian cells, DNA is a fundamental cellular component in plants as well, suggesting a potential interaction. ethz.ch15thworldtomatocongress.comnih.gov Perylene quinone toxins, the class to which this compound belongs, have also been suggested in some contexts to potentially target plant genes involved in resistance and defense responses. dntb.gov.ua General Alternaria phytotoxins have been reported to target various cellular components in plant cells, including mitochondria, chloroplasts, the plasma membrane, the Golgi complex, and the nucleus, but these targets are not specifically confirmed for this compound. researchgate.net

Other Documented Biological Activities

Beyond its role as a phytotoxin, this compound has demonstrated other biological activities, notably including antimicrobial properties. Research has shown that this compound exhibits in vitro antibacterial activity. researchgate.netnih.gov Specifically, it has been reported to be effective against bacterial species such as Bacillus subtilis, Bacillus cereus, and Escherichia coli. researchgate.netnih.gov

In addition to its antimicrobial effects, this compound is recognized for its genotoxic and mutagenic potential. It has been found to be mutagenic in Salmonella typhimurium strains TA98 and TA1537. cdnsciencepub.comnih.gov The presence of the epoxide ring in its structure is linked to its ability to induce DNA strand breaks in vitro and trigger DNA base oxidation, contributing to its pronounced genotoxic effects. ethz.ch15thworldtomatocongress.comnih.gov this compound is considered a potent mutagen. frontiersin.org Its biological activities underscore its significance not only as a factor in plant pathology but also due to its interactions with microbial and cellular systems.

Advanced Analytical Methodologies for Stemphyltoxin Iii Research

Isolation and Purification Techniques for Academic Research

The isolation and purification of Stemphyltoxin III from fungal cultures or contaminated samples are critical initial steps in its study. These processes aim to obtain the compound in a highly pure form, free from interfering substances, which is essential for accurate structural analysis and biological assays.

Chromatographic Strategies (e.g., HPLC, Preparative HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a central role in the isolation and purification of this compound. Analytical HPLC is often used to assess the purity of samples and monitor purification progress. apsnet.org Preparative HPLC, on the other hand, is employed to isolate larger quantities of the purified compound for subsequent experiments. apsnet.orgteledynelabs.comwarwick.ac.uk

In one study involving a phytotoxin from Stemphylium solani, which includes compounds like this compound, a bioassay-guided thin layer chromatography (TLC) approach was initially used to identify active fractions. apsnet.org The most active fraction was then subjected to analytical HPLC and preparative liquid chromatography (LC) for further purification. apsnet.org Preparative LC yielded a single peak, indicating a high level of purity, which was confirmed by HPLC analysis. apsnet.org The purified phytotoxin appeared as red-brown crystals after evaporation. apsnet.org

Preparative HPLC is a powerful tool for isolating active compounds and is widely used in natural product chemistry for obtaining pure compounds in amounts ranging from milligrams to grams, depending on the research needs. warwick.ac.uk The technique relies on the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation based on their chemical properties. teledynelabs.com

Spectroscopic and Spectrometric Approaches in Structural Elucidation Research

Once isolated and purified, the structure of this compound is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular composition, connectivity, and three-dimensional arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic compounds, including mycotoxins like this compound. researchgate.netegyankosh.ac.inweebly.com By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information about the types, numbers, and connectivity of atoms in a molecule. egyankosh.ac.inweebly.com

Both 1H NMR and 13C NMR data are typically used in the structural analysis of compounds like this compound. researchgate.net 1H NMR provides insights into the hydrogen atoms within the molecule, including their chemical environment and coupling interactions with neighboring protons. egyankosh.ac.inlibretexts.org 13C NMR provides information about the carbon skeleton. researchgate.net Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can further help in establishing correlations between protons and carbons, aiding in the complete assignment of the spectrum and confirmation of the proposed structure. libretexts.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. solubilityofthings.comweebly.com MS measures the mass-to-charge ratio (m/z) of ions derived from the sample, providing a molecular ion peak that corresponds to the molecular weight of the compound. weebly.com High-resolution MS can provide the exact mass, which can be used to determine the precise molecular formula. nih.govwarwick.ac.uk

For this compound, the molecular formula is C20H12O6, and its exact mass is approximately 348.06338810 Da. nih.gov This information is typically obtained through high-resolution mass spectrometry. The fragmentation pattern observed in MS/MS experiments can also provide valuable clues about the structural subunits and connectivity within the molecule. weebly.comcreative-proteomics.com

Quantitative Method Development for Research Applications

Quantifying the amount of this compound present in various samples is essential for studying its production by fungi, its occurrence in food and feed, and its biological activity. Quantitative analytical methods aim to accurately and reliably determine the concentration of the mycotoxin.

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective detection and quantification of mycotoxins, including this compound, in complex matrices. creative-proteomics.comnih.govrsc.org LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.comrsc.org

In LC-MS/MS, the sample is first separated by liquid chromatography, which helps to resolve this compound from other compounds in the matrix. creative-proteomics.comrsc.org The separated compound then enters the mass spectrometer, where it is ionized and fragmented. solubilityofthings.comcreative-proteomics.com Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (the molecular ion or a characteristic fragment) and its further fragmentation into product ions. creative-proteomics.com By monitoring specific precursor-product ion transitions, LC-MS/MS provides high selectivity, minimizing interference from the sample matrix. creative-proteomics.com

LC-MS/MS methods for mycotoxin analysis, including this compound, often involve extensive optimization of sample preparation protocols, chromatographic separation, and mass spectrometric parameters. nih.gov Sample preparation strategies like solvent extraction or QuEChERS (quick, easy, cheap, effective, rugged, and safe) are often employed to extract the mycotoxin from the sample matrix. nih.gov Chromatographic separation is typically performed on a reversed-phase column using a gradient elution with mobile phases such as methanol/water or acetonitrile/water. apsnet.org Detection and quantification are commonly performed in Multiple Reaction Monitoring (MRM) mode, which enhances specificity and sensitivity. creative-proteomics.com

Validation of LC-MS/MS methods for mycotoxin quantification involves determining parameters such as limits of detection (LOD), limits of quantitation (LOQ), accuracy, precision, and matrix effects. nih.govunc.edu For this compound, LC-MS/MS methods have been developed and applied for its detection and quantification in various food matrices, such as tomato sauce, sunflower seed oil, and wheat flour. nih.gov

Utilization of Stable Isotope Labeled Standards in Research Assays

Stable isotope labeled standards are considered a gold standard in quantitative analytical methods, particularly in mycotoxin analysis by LC-MS/MS. frontiersin.orgresearchgate.net Their use is crucial for minimizing matrix interferences, such as signal suppression or enhancement, which can significantly affect the accuracy of quantification. frontiersin.org Stable isotope labeled internal standards compensate for analyte losses that may occur during sample preparation steps, as they behave chemically identically to the unlabeled analytes. frontiersin.org

While the availability of stable isotope labeled standards for Alternaria mycotoxins has been historically limited, research efforts have led to the biochemical isolation of labeled STTX III, alongside other Alternaria toxins like alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), altenuene (B161505) (ALT), altenuisol (AS), and altertoxins (ATX I-III). frontiersin.orgresearchgate.net The application of stable isotope dilution assays (SIDA) using these labeled standards enhances the reliability and accuracy of STTX III quantification in complex matrices. researchgate.netacs.org For instance, SIDAs have been developed and applied for the determination of AOH and AME in beverages using LC-MS/MS, demonstrating high sensitivity and good recovery rates. acs.org Although specific data tables focusing solely on STTX III using stable isotope labeled standards were not prominently featured in the search results, the principle and application of SIDA with labeled STTX III have been established in the context of multi-mycotoxin analysis. frontiersin.orgresearchgate.net

Method Validation in Research Contexts

Research studies developing analytical methods for Alternaria toxins, including STTX III, have reported validation data across various food matrices. For example, an LC-MS/MS method covering 17 Alternaria toxins, including STTX III, in tomato sauce, sunflower seed oil, and wheat flour demonstrated adequate limits of detection (LOD) and quantitation (LOQ), intermediate precision, and relative recovery values for most analytes. nih.gov However, STTX III showed recoveries below 70% in wheat flour in this specific method, although its performance was stable and reproducible. nih.govnih.gov

Another validated LC-MS/MS method for six Alternaria toxins in infant foods, utilizing stable isotope labeled standards for some analytes and matrix-matched calibration for others including STTX III, reported validation parameters using starch (as a model for cereals) and fresh tomato matrix. frontiersin.orgfrontiersin.org The method showed LODs ranging from 0.05 to 1.25 µg/kg for starch and 0.01 to 1.36 µg/kg for fresh tomatoes, with LOQs between 0.16 and 4.13 µg/kg for starch and 0.02 and 5.56 µg/kg for tomatoes. frontiersin.org Recoveries varied between 83% and 108% for starch and 95% and 111% for tomatoes, with intra-day precisions below 4% and inter-day precisions varying from 3% to 8% in both matrices. frontiersin.org

Validation studies often involve assessing matrix effects, which can lead to signal suppression or enhancement in LC-MS/MS analysis. uq.edu.aufrontiersin.org Recoveries are calculated to evaluate the efficiency of the sample preparation method and the influence of the matrix. nih.gov Precision studies, including repeatability (intra-day) and intermediate precision (inter-day), assess the variability of the results under the same or varying conditions. frontiersin.org

While comprehensive method validation guidelines exist, such as those from ICH, the specific requirements and extent of validation in a research context may vary depending on the study's objectives. europa.eupharmtech.com Method qualification, a less stringent process than full validation, is sometimes performed in earlier research phases to confirm a method's suitability for its intended use at that stage. loesungsfabrik.de

The following table summarizes some typical validation parameters reported in research studies for analytical methods including Alternaria toxins.

| Validation Parameter | Typical Range (Examples from Research) | Relevance to STTX III Analysis |

| Limits of Detection (LOD) | 0.01 - 9 ng/g or µg/kg | Indicates the lowest concentration of STTX III detectable. |

| Limits of Quantitation (LOQ) | 0.02 - 18 ng/g or µg/kg | Indicates the lowest concentration of STTX III quantifiable. |

| Recovery | 70% - 111% (matrix dependent) | Assesses the efficiency of STTX III extraction from the matrix. |

| Repeatability (RSD) | < 10% | Measures within-run precision for STTX III analysis. |

| Intermediate Precision (RSD) | < 17% | Measures between-run precision for STTX III analysis. |

| Linearity | R² > 0.99 | Demonstrates proportional response over a concentration range. |

| Matrix Effects | Assessed | Evaluates influence of matrix components on STTX III signal. |

Note: The ranges provided are illustrative examples based on findings for Alternaria toxins, including methods that analyzed STTX III. Specific values are highly dependent on the matrix, method, and instrumentation used.

Detailed research findings regarding the analytical performance for STTX III specifically often highlight challenges such as lower recoveries in certain matrices compared to other Alternaria toxins, emphasizing the need for matrix-optimized sample preparation and potentially the use of stable isotope labeled standards for accurate quantification. nih.govnih.gov

Ecological and Environmental Significance of Stemphyltoxin Iii in Academic Discourse

Role in Fungal Pathogenesis and Disease Epidemiology

Stemphyltoxin III is recognized as a phytotoxin, a substance produced by fungi that is toxic to plants. scholaris.ca It belongs to the group of perylenequinone toxins, many of which are photoactivated and involved in the pathogenesis of plant diseases. oup.comapsnet.org These toxins act as photosensitizers, absorbing light energy and generating reactive oxygen species that can damage host plant cells. oup.com

While some fungal toxins are host-specific, affecting only particular plant species, perylenequinone toxins like this compound are generally considered non-host-selective, meaning they can affect a wider range of plants. oup.comnih.gov Studies on other perylenequinones, such as elsinochromes and cercosporin, have demonstrated the importance of these toxins in fungal virulence and the development of disease symptoms. oup.comapsnet.org For example, elsinochromes are required for fungal pathogenesis in citrus. apsnet.org Similarly, cercosporin, produced by Cercospora species, is a key factor in the success of these pathogens on diverse plant hosts globally. oup.com

Alternaria species, known producers of this compound, are significant plant pathogens causing diseases like leaf spots, stem canker, and fruit rot on a wide variety of crops, including cereals, vegetables, fruits, and oil-seed crops. mdpi.commdpi.com The production of mycotoxins, including perylenequinones like this compound and altertoxins, is associated with the infection and colonization of plant substrates by Alternaria strains. mdpi.com These toxins can contribute to symptom development and pathogen proliferation. nih.gov

Stemphylium botryosum, another fungus known to produce this compound, is a plant pathogen that can cause necrotic lesions on various plants. cdnsciencepub.com Stemphyltoxins I-IV, originally extracted from S. botryosum, possess an epoxide ring, which is indicative of their phytotoxic nature. scholaris.ca

The role of this compound in disease epidemiology is linked to the prevalence and growth conditions of the producing fungi. Alternaria species can grow at low temperatures, contributing to the spoilage of fruits and vegetables even under refrigeration. nih.govasm.orgd-nb.info The presence of this compound has been detected in various food matrices, indicating its potential involvement in post-harvest spoilage and contamination. d-nb.info

Research has also explored the production of this compound under different environmental conditions. For instance, studies have investigated the production of tenuazonic acid (TeA) and this compound by Alternaria strains on substrates like wheat and rice at varying temperatures. researchgate.net These studies provide insights into the conditions that may favor the production of this compound in agricultural products.

Occurrence and Distribution in Diverse Substrates and Ecosystems

This compound has been isolated from several fungal species, primarily belonging to the genera Alternaria and Stemphylium. ontosight.airesearchgate.netresearchgate.netnih.gov Notably, it has been identified as a metabolite of Alternaria alternata. nih.govscholaris.cacdnsciencepub.comasm.org It has also been isolated from endophytic fungi, such as an Alternaria sp. isolated from dry land and an endophytic fungus isolated from Gynura procumbens leaves. researchgate.netmaas.edu.mmugm.ac.id

The occurrence of this compound is linked to the distribution of these fungi in various environments. Alternaria species are ubiquitous and can be found in soil, on decaying plant material, and as endophytes within healthy plants. mdpi.comlci-koeln.de They are common contaminants of agricultural crops both in the field and during storage. mdpi.comlci-koeln.de

This compound, along with other Alternaria toxins, has been detected in a variety of food and feed commodities. These include grains (such as wheat and rice), fruits, vegetables, oilseeds (like sunflower seeds), and processed food products (such as tomato sauce and paprika powder). mdpi.comd-nb.infogalab.comgalab.commdpi.com The presence of this compound in these substrates highlights its widespread distribution in agricultural and natural ecosystems.

Studies have quantified the levels of this compound in different matrices. For example, research on Alternaria strains grown on rice and wheat substrates at 7°C found this compound production ranging from 0.041 to 0.24 mg/kg after 7 days, and up to 163 mg/kg in rice by one strain after 14 days. researchgate.net A pilot study using LC-MS/MS detected this compound in tomato sauces, sunflower seed oil, and wheat flour samples, although at comparatively lower levels than some other Alternaria toxins like AOH, AME, and TeA. d-nb.info

The presence of this compound in endophytic fungi suggests a potential role in the interaction between the fungus and its host plant, although the specific ecological implications in this context require further investigation. researchgate.netmaas.edu.mm

The distribution of this compound is influenced by factors such as fungal species, substrate type, temperature, and incubation time, as demonstrated by studies on toxin production under controlled conditions. mdpi.comresearchgate.net

Here is a table summarizing some reported occurrences of this compound:

| Source Organism | Substrate/Environment | Notes |

| Alternaria alternata | Various, including grains, fruits, and vegetables | Common producer nih.govscholaris.cacdnsciencepub.comasm.org |

| Stemphylium botryosum | Various plants, including lettuce | Original source of stemphyltoxins I-IV nih.govscholaris.cacdnsciencepub.com |

| Alternaria sp. (endophytic) | Dry land; Gynura procumbens leaves | Isolated from endophytic associations researchgate.netmaas.edu.mmugm.ac.id |

| Alternaria tenuissima | Wheat, rice | Produced under specific temperature and time conditions in vitro researchgate.net |

| Alternaria infectoria | Various | Produced high concentrations in one study mdpi.com |

| Food/Feed Commodities | Grains, dried figs, sunflower seeds, tomato products | Detected as a contaminant d-nb.infogalab.comgalab.commdpi.com |

This table provides a snapshot of the diverse sources and environments where this compound has been found, highlighting its ecological relevance.

Emerging Research Directions and Future Perspectives on Stemphyltoxin Iii

Elucidation of Undefined Molecular Targets and Downstream Biological Pathways

Understanding the precise molecular targets of Stemphyltoxin III and the subsequent biological pathways they influence is a critical area for future research. Like other perylene (B46583) quinones, STTX-III possesses a reactive epoxide group that can form adducts with cellular biomolecules, including DNA, which is thought to contribute to its genotoxic effects. ethz.chmdpi.com Research indicates that STTX-III can induce DNA damage and acts as a potent mutagen in cultured cells. mdpi.comcnr.itunivie.ac.at While some studies suggest that STTX-III, along with altertoxin II (ATX-II), can catalytically inhibit topoisomerase IIα, the full spectrum of its molecular interactions and the downstream signaling cascades triggered by these interactions remain largely undefined. mdpi.com

Future studies should aim to identify specific protein or nucleic acid targets that interact with STTX-III using advanced techniques such as pull-down assays, mass spectrometry, and genomics. mdpi.com Investigating the downstream biological pathways could involve transcriptomics and proteomics to identify altered gene and protein expression profiles, as well as pathway analysis to pinpoint affected cellular processes such as DNA repair mechanisms, cell cycle regulation, and apoptosis. mdpi.comrutgers.edumdpi.com Given the observed genotoxicity, a detailed understanding of how STTX-III interacts with DNA and the cellular response pathways activated to counteract this damage is particularly important. ethz.chmdpi.comcnr.itunivie.ac.at

Advanced Investigation of In Vivo Metabolic Fate and Toxicokinetics in Model Organisms

Current knowledge regarding the in vivo metabolic fate and toxicokinetics of this compound in model organisms is limited. mdpi.comresearchgate.net Toxicokinetics, the study of how an organism handles a chemical over time (absorption, distribution, metabolism, and excretion - ADME), is crucial for understanding the internal dose and potential target organs. epa.goveuropa.euipinnovative.com While some studies have investigated the metabolism and excretion of other Alternaria toxins like alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA) in rats, STTX-III was either determined at very low levels or not at all in urine and fecal samples after administration of an Alternaria alternata culture extract. researchgate.net This suggests either poor absorption, rapid metabolism, or alternative excretion pathways for STTX-III compared to other Alternaria toxins.

Future research should focus on dedicated in vivo toxicokinetic studies for STTX-III in relevant model organisms. This would involve administering purified STTX-III and monitoring its absorption, distribution in various tissues and organs, metabolic transformation, and excretion over time using sensitive analytical techniques like LC-MS/MS. researchgate.netmdpi.com Identifying metabolites of STTX-III is also critical, as these could have different toxicological properties than the parent compound. researchgate.net Studies have shown that the epoxide moiety of STTX-III can be reduced to an alcohol in mammalian cells, forming alteichin (B1214578), suggesting potential metabolic pathways involving reduction. researchgate.net Physiologically based toxicokinetic (PBTK) models could be developed and utilized to predict the internal distribution and concentration of STTX-III and its metabolites in different tissues, aiding in the identification of potential target organs and improving risk assessment. europa.eumdpi.com Comparing metabolic profiles between different species, including mammalian models, is important for extrapolating findings to potential human exposure. europa.eu

Research on Synergistic and Antagonistic Effects with Co-occurring Fungal Metabolites

Future research needs to systematically investigate the combined effects of STTX-III with other frequently co-occurring mycotoxins and even other xenobiotics or food constituents. ethz.chnih.govunipr.it In vitro studies using relevant cell lines can assess the combined cytotoxicity, genotoxicity, and other biological effects of defined mixtures containing STTX-III and varying concentrations of other metabolites. ethz.chunipr.itfrontiersin.org Animal studies using relevant exposure scenarios that mimic natural contamination levels are also crucial to understand the in vivo interactions and their impact on animal and potentially human health. mdpi.comresearchgate.net For example, studies have shown that the genotoxic effects of epoxide-carrying perylene quinones like ATX-II can be influenced by the presence of other compounds. ethz.ch Research into the interactions between Alternaria toxins and gut microbiota also highlights the complexity of these mixtures and their potential modification within the gastrointestinal tract. unipr.it

Development of Novel Research Tools and Methodologies for Mechanistic Studies

Advancing the understanding of this compound's mechanisms of action necessitates the development and application of novel research tools and methodologies. Traditional in vitro assays have provided initial insights into its genotoxicity and mutagenicity. mdpi.comcnr.itunivie.ac.at However, more sophisticated tools are needed to dissect the intricate molecular interactions and cellular responses.

Future directions include the development of targeted probes or biosensors that can detect and track STTX-III within cells and tissues in real-time. euacademic.orgresearchgate.net Advanced imaging techniques, such as super-resolution microscopy, could provide detailed visualization of STTX-III localization and its interactions with cellular components. euacademic.orgresearchgate.net "-omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be essential for comprehensive profiling of cellular changes induced by STTX-III exposure. mdpi.commdpi.com Furthermore, the application of gene editing techniques, such as CRISPR-Cas9, could help identify genes and pathways that modulate sensitivity or resistance to STTX-III. euacademic.orgresearchgate.net In silico approaches, such as molecular docking and dynamics simulations, can provide theoretical insights into the potential binding sites and interactions of STTX-III with target molecules, guiding experimental design. mdpi.com The development of standardized and validated in vitro and in vivo models that accurately reflect relevant exposure routes and biological systems is also crucial for generating reliable and comparable data. europa.eumdpi.com

Broader Ecological and Evolutionary Implications of this compound Production

The production of this compound by fungi like Alternaria alternata is not only relevant to food and feed safety but also has broader ecological and evolutionary implications. slu.se Fungal secondary metabolites often play roles in the interactions between fungi and their environment, including host plants, competing microorganisms, and fungivores. nih.gov STTX-III, as a mycotoxin, may confer a selective advantage to the producing fungus by deterring consumption by insects or other organisms, or by suppressing the growth of competing fungi or bacteria.

Future research could explore the role of STTX-III in the ecological niche of Alternaria species. This might involve studying the production of STTX-III in different environmental conditions and in the presence of various co-occurring organisms. dntb.gov.ua Investigating the effects of STTX-III on plant-fungus interactions could reveal its potential role as a virulence factor or a determinant of host specificity. nih.gov Furthermore, studying the evolutionary history of STTX-III biosynthesis genes in Alternaria and related fungi could provide insights into the selective pressures that have driven its production. slu.se Understanding the ecological context of STTX-III production can also inform strategies for preventing fungal growth and mycotoxin contamination in agricultural settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.